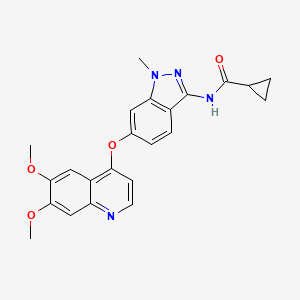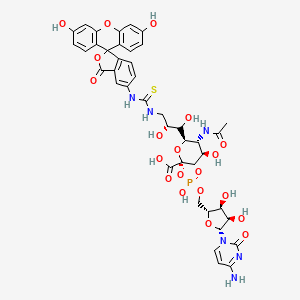
CMP-9-fluoresceinyl-NeuAc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CMP-9-fluoresceinyl-NeuAc is synthesized through a multi-step process. Initially, 5-acylamido-9-amino-3,5,9-tridesoxy-β-D-glycero-D-galactonoulosonic acid is reacted with cytidine phosphate in the presence of CMP-sialic acid synthase. This intermediate is then reacted with a fluorescing compound to yield this compound . The overall yield of this synthesis is approximately 17% .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is essential for the purification and characterization of the final product .
Análisis De Reacciones Químicas
Types of Reactions
CMP-9-fluoresceinyl-NeuAc undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The fluoresceinyl moiety can undergo redox reactions, altering its fluorescence properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Nucleophiles: Such as amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoresceinyl moiety can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted products .
Aplicaciones Científicas De Investigación
CMP-9-fluoresceinyl-NeuAc has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of CMP-9-fluoresceinyl-NeuAc involves its incorporation into glycoconjugates through the action of sialyltransferases. These enzymes transfer the fluorescently labeled sialic acid to specific acceptor molecules, allowing for the visualization and tracking of sialic acid residues in biological systems . The molecular targets include glycoproteins and glycolipids, and the pathways involved are those related to sialylation processes .
Comparación Con Compuestos Similares
CMP-9-fluoresceinyl-NeuAc is unique due to its fluorescent labeling, which allows for easy detection and imaging. Similar compounds include:
CMP-NeuAc: The non-fluorescent parent compound used in sialylation reactions.
CMP-9-amino-NeuAc: Another derivative with different functional groups at the C-9 position.
CMP-9-fluoresceinylthioureido-N-acetylneuraminic acid: A similar fluorescently labeled sialic acid used in fluorometric assays.
These compounds share similar core structures but differ in their functional groups and labeling, which affects their specific applications and properties.
Propiedades
Fórmula molecular |
C41H43N6O20PS |
|---|---|
Peso molecular |
1002.8 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(2R)-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-1,2-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H43N6O20PS/c1-16(48)44-30-24(51)13-40(37(57)58,67-68(60,61)62-15-28-32(54)33(55)35(64-28)47-9-8-29(42)46-39(47)59)65-34(30)31(53)25(52)14-43-38(69)45-17-2-5-21-20(10-17)36(56)66-41(21)22-6-3-18(49)11-26(22)63-27-12-19(50)4-7-23(27)41/h2-12,24-25,28,30-35,49-55H,13-15H2,1H3,(H,44,48)(H,57,58)(H,60,61)(H2,42,46,59)(H2,43,45,69)/t24-,25+,28+,30+,31?,32+,33+,34+,35+,40+/m0/s1 |
Clave InChI |
YWMCZPHJBGZHCE-HOOFLAINSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1C([C@@H](CNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=CC(=NC8=O)N)O)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)(C(=O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=NC8=O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


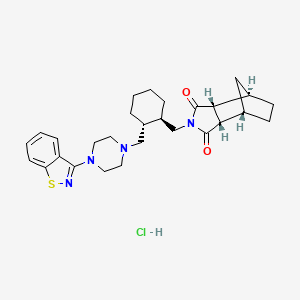
![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)
![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
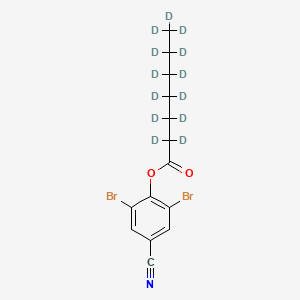
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
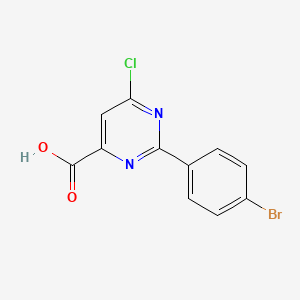
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
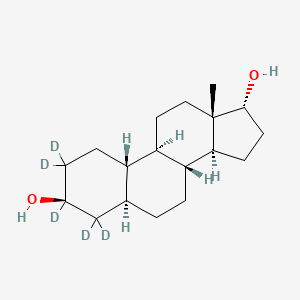
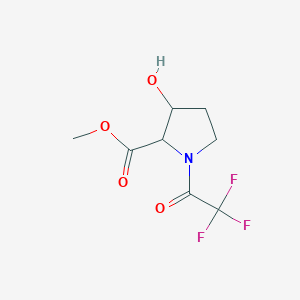
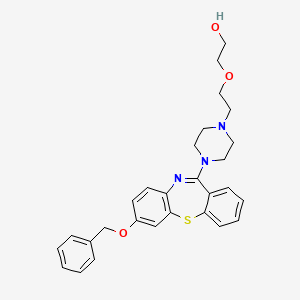
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
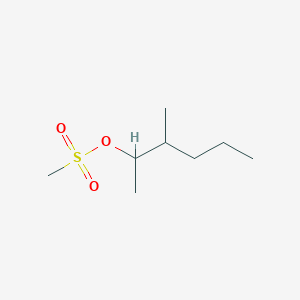
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
